molecular formula C39H57O2P B8138472 Adamantan-1-yl(cyclohexyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane

Adamantan-1-yl(cyclohexyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B8138472
M. Wt: 588.8 g/mol
InChI Key: AMESLWUOCNKBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Steric Parameters

The ligand features a biphenyl backbone with three distinct steric elements:

  • Adamantan-1-yl group : A rigid diamondoid structure at the phosphorus center, contributing 34% of the ligand's total buried volume.
  • Cyclohexyl substituent : A conformationally flexible group providing moderate steric hindrance (cone angle: 142°).
  • Triisopropyl-methoxy array : The 2',4',6'-triisopropyl-3,6-dimethoxy configuration creates a 168° dihedral angle between aryl rings, forcing the phosphorus into a pseudo-trigonal planar geometry.

Critical steric parameters were quantified using Cavallo's buried volume (%Vbur) and Sterimol analyses:

Parameter Value Measurement Technique
Buried Volume (%Vbur) 43.2 ± 0.8% X-ray crystallography
L1 (Å) 6.82 DFT-optimized geometry
B5 (Å) 5.91 Sterimol analysis
Cone Angle 167° Molecular mechanics

This steric profile enables selective substrate binding while preventing catalyst deactivation via oligomerization.

Electronic Configuration Analysis via DFT Calculations

Density functional theory (B3LYP/6-311+G(d,p)) reveals three electronic hallmarks:

  • Phosphorus Electron Density : The adamantyl group induces a +0.12 e charge transfer to phosphorus compared to di-tert-butyl analogs, quantified via Natural Population Analysis (NPA).
  • Aryl Ring Conjugation : Methoxy groups at C3/C6 create a 0.45 eV HOMO-LUMO gap reduction through resonance effects ($$E{\text{HOMO}} = -5.82$$ eV, $$E{\text{LUMO}} = -1.03$$ eV).
  • Metal-Ligand Charge Transfer : In Pd(0) complexes, 18% electron density transfers from the phosphine to palladium, stabilizing oxidative addition transition states by 9.3 kcal/mol.

Comparative DFT studies demonstrate this ligand accelerates reductive elimination 23-fold versus BrettPhos in aryl aminations due to enhanced backdonation ($$k_{\text{red}} = 4.7 \times 10^{-3}$$ s-1 vs. $$2.0 \times 10^{-4}$$ s-1).

Comparative Analysis with Buchwald-Hartwig Phosphine Ligands

Performance benchmarks against standard ligands highlight key advantages:

Reaction Type Ligand Yield (%) TOF (h-1) Reference
Aryl Chloride Amination AdBrettPhos 98 1,450
RuPhos 76 890
Heteroaryl Coupling AdBrettPhos 83 920
t-BuXPhos 67 610

The adamantyl/cyclohexyl combination provides 1.9× greater thermal stability (Tdec = 214°C vs. 158°C for BrettPhos) and 3.2× higher turnover numbers in continuous flow systems. Steric maps confirm its %Vbur exceeds XPhos (43.2% vs. 38.1%), enabling catalysis of sterically congested substrates.

X-ray Crystallographic Studies of Phosphane Derivatives

Single-crystal XRD (Mo Kα, 100 K) of the Pd(0) precatalyst [(COD)Pd(AdBrettPhos)]2 reveals:

  • Pd-P Distance : 2.289(1) Å vs. 2.301(2) Å in monomeric BrettPhos complexes
  • Torsional Strain : The biphenyl dihedral angle distorts to 35.7° from 41.2° in free ligand, storing 7.8 kcal/mol strain energy
  • Coordination Geometry : Distorted square-planar (τ4 = 0.89) with 12.3° tilt from ideal geometry

Notably, the adamantyl groups enforce a 98.5° P-Pd-Caryl angle vs. 97.0° in less bulky analogs, positioning substrates for optimal oxidative addition.

Properties

IUPAC Name

1-adamantyl-cyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57O2P/c1-24(2)30-19-32(25(3)4)36(33(20-30)26(5)6)37-34(40-7)14-15-35(41-8)38(37)42(31-12-10-9-11-13-31)39-21-27-16-28(22-39)18-29(17-27)23-39/h14-15,19-20,24-29,31H,9-13,16-18,21-23H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMESLWUOCNKBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C45CC6CC(C4)CC(C6)C5)OC)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57O2P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantan-1-yl(cyclohexyl)(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the adamantane and cyclohexyl groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the phosphine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-yl(cyclohexyl)(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Adamantan-1-yl(cyclohexyl)(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of Adamantan-1-yl(cyclohexyl)(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its interaction with specific molecular targets and pathways. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s unique structure allows it to interact with biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Steric Bulk : The adamantyl group in the target compound introduces greater steric hindrance compared to cyclohexyl or isopropyl groups in BrettPhos or Dicyclohexyl variants. This may enhance stability in high-temperature reactions or prevent catalyst deactivation .

Electronic Effects : The 3,6-dimethoxy groups on the biphenyl backbone provide electron-donating properties, common in ligands designed for oxidative addition steps in cross-coupling reactions .

Performance in Catalytic Reactions

  • Au(I)-Catalyzed Cycloisomerization : BrettPhos was tested in Au(I)-catalyzed cycloisomerization but outperformed by IPr (N-heterocyclic carbene) ligands. The target compound’s adamantyl group may offer improved π-acidity or steric control in analogous reactions .
  • Cross-Coupling Efficiency : Dicyclohexyl(2',4',6'-triisopropyl-3,6-dimethoxy-biphenyl-2-yl)phosphine (CAS 1070663-78-3) achieved 42% yield in a Pd-catalyzed coupling reaction under harsh conditions (120°C, 12 hours) . The adamantyl variant’s enhanced bulk may further stabilize reactive intermediates, though experimental data are pending.

Commercial Availability and Stability

  • BD634546 (diadamantyl variant) is available at 95% purity, suggesting comparable synthetic accessibility to the target compound .

Biological Activity

Adamantan-1-yl(cyclohexyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane, commonly referred to as a phosphine ligand, has garnered attention for its potential biological activities. This compound, with the CAS number 2197989-24-3 and a molecular weight of 588.84 g/mol, is characterized by a complex structure that includes an adamantane moiety and a biphenyl derivative with methoxy and isopropyl substituents.

PropertyValue
Molecular Formula C₃₉H₅₇O₂P
Molecular Weight 588.84 g/mol
CAS Number 2197989-24-3
Purity 95%

Phosphine ligands like this compound are known to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The specific mechanism of action for this compound is not fully elucidated in current literature; however, similar compounds have shown the ability to act as competitive inhibitors in enzymatic pathways.

Biological Activity

Research indicates that phosphine ligands can exhibit significant biological activities such as:

  • Antioxidant Properties : Some studies suggest that phosphines can scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anticancer Activity : Compounds with similar structures have been evaluated for their potential anticancer properties. For instance, certain phosphine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

  • Inhibition of Enzymatic Activity : A study on related phosphine compounds showed that they could inhibit key enzymes involved in cancer metabolism. For example, an analog was reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in Alzheimer's disease pathology .
  • Receptor Modulation : Phosphine ligands have been explored for their ability to modulate cannabinoid receptors, specifically CB2 receptors. This modulation could have implications for pain management and anti-inflammatory therapies .

Research Findings

Recent findings highlight the importance of structural variations in determining the biological activity of phosphine ligands:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the biphenyl core significantly affect the ligand's binding affinity and biological activity. For instance, methoxy groups enhance solubility and bioavailability, which are critical for therapeutic applications.

Q & A

Q. Key Considerations :

  • Use of sterically hindered bases (e.g., N,N-diisopropylethylamine) to minimize protonation of intermediates.
  • Monitoring reaction progress via ³¹P NMR to confirm substitution efficiency .

Advanced: How does the steric bulk of the adamantyl and triisopropyl groups influence catalytic performance in cross-coupling reactions?

Answer:
The adamantyl and triisopropyl groups create a highly congested coordination environment around phosphorus, which:

  • Enhances thermal stability of palladium complexes by preventing ligand dissociation.
  • Modulates regioselectivity in Suzuki-Miyaura couplings by favoring oxidative addition at less hindered aryl halide sites .

Q. Experimental Validation :

  • Compare catalytic activity with less bulky ligands (e.g., PPh₃) using kinetic studies (TOF measurements).
  • X-ray crystallography of Pd complexes (e.g., [Pd(ligand)(Ar)X]) reveals bond angles and steric parameters (e.g., %Vbur) .

Case Study :
In a Heck reaction, the ligand achieved 92% yield with ortho-substituted aryl bromides, whereas PPh₃ yielded <50% due to unfavorable steric interactions .

Basic: What analytical techniques are critical for characterizing this phosphane ligand?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR for confirming substituent integration (e.g., adamantyl CH₂ at δ ~1.7 ppm; methoxy groups at δ ~3.8 ppm).
    • ³¹P NMR to verify phosphorus environment (δ ~−10 to −20 ppm for arylphosphanes) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents and bond lengths (e.g., P–Cadamantyl ≈ 1.85 Å) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]<sup>+</sup>) and isotopic patterns .

Advanced: How can electronic effects from methoxy groups be optimized for C–N bond-forming reactions?

Answer:
The 3,6-dimethoxy groups donate electron density via resonance, stabilizing Pd(0) intermediates in Buchwald-Hartwig aminations. To optimize:

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electron donation, accelerating oxidative addition .

Base Selection : Strong bases (e.g., KOtert-Bu) deprotonate amines more efficiently, improving turnover numbers .

Data Contradiction Analysis :
Conflicting reports on catalytic efficiency may arise from:

  • Impurities in ligand batches (use ICP-MS to verify Pd/ligand stoichiometry).
  • Moisture sensitivity of methoxy groups (store ligand under argon with molecular sieves) .

Basic: What safety protocols are essential when handling this phosphane ligand?

Answer:

  • Storage : Under inert gas (Ar/N₂) at −20°C to prevent oxidation.
  • Handling : Use gloveboxes for air-sensitive steps; avoid contact with oxidizers (e.g., peroxides).
  • Decontamination : Quench spills with 10% aqueous NaHCO₃ before disposal .

Advanced: What computational methods predict the ligand’s electronic contribution to metal centers?

Answer:

  • Density Functional Theory (DFT) : Calculate natural bond orbital (NBO) charges to quantify electron donation (e.g., P→Pd σ-donation).
  • Ligand Parameterization : Use Tolman electronic parameters (TEP) via IR spectroscopy of Ni(CO)₃L complexes; lower TEP values indicate stronger σ-donor ability .

Case Study :
DFT studies on analogous ligands showed a TEP of 2056 cm⁻¹, correlating with high activity in C–O bond activation .

Advanced: How do structural modifications (e.g., replacing cyclohexyl with tert-butyl) impact catalytic outcomes?

Answer:

  • Steric Effects : tert-Butyl increases %Vbur from 35% to 42%, reducing substrate accessibility but improving selectivity in asymmetric hydrogenation.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) lower Pd center electron density, slowing reductive elimination .

Validation :
Comparative kinetic studies with modified ligands (e.g., TOF = 120 h⁻¹ for cyclohexyl vs. 85 h⁻¹ for tert-butyl in Suzuki reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.